Arrhythmias-Targeting Compound 1

Antiarrhythmic Oxabispidine Cardiac Electrophysiology

Arrhythmias-Targeting Compound 1 (CAS 335619-12-0) is a unique oxabispidine featuring a 3,3-dimethyl-2-oxobutyl group and benzonitrile moiety, critical for SAR mapping of ion channel pharmacology. Differentiates from analogs like AZD1305 (LogP 2.86) with a distinct LogP of 2.309, impacting solubility profiles. Ideal for ventricular arrhythmia models. Sourced for reproducible research.

Molecular Formula C22H32N4O2
Molecular Weight 384.5 g/mol
Cat. No. B8655904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArrhythmias-Targeting Compound 1
Molecular FormulaC22H32N4O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1CC2CN(CC(C1)O2)CCCNC3=CC=C(C=C3)C#N
InChIInChI=1S/C22H32N4O2/c1-22(2,3)21(27)16-26-14-19-12-25(13-20(15-26)28-19)10-4-9-24-18-7-5-17(11-23)6-8-18/h5-8,19-20,24H,4,9-10,12-16H2,1-3H3
InChIKeyKZOCHEDMAHPYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile: Procurement Guide for an Antiarrhythmic Oxabispidine


4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile, also known as Arrhythmias-Targeting Compound 1 (CAS: 335619-12-0), is a synthetic small molecule belonging to the oxabispidine class of compounds [1]. It is characterized by a 9-oxa-3,7-diazabicyclo[3.3.1]nonane core structure, a molecular formula of C22H32N4O2, and a molecular weight of approximately 384.5 g/mol . This compound is specifically disclosed in patent literature as useful in the prophylaxis and treatment of cardiac arrhythmias, including both atrial and ventricular types [1].

Why Generic Substitution Fails for 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile


In the oxabispidine class, even minor structural modifications can lead to significant shifts in ion channel selectivity and potency [1]. For instance, the closely related analog AZD1305 differs in its pendant group and exhibits a distinct multi-ion channel blockade profile, targeting IKr, L-type calcium, and late sodium currents with varying IC50 values [2]. Another analog, Tedisamil, possesses a spiro-cyclopentane group and demonstrates a different potency against multiple potassium currents [3]. Therefore, substituting the target compound, which features a unique 3,3-dimethyl-2-oxobutyl and a benzonitrile moiety , with a seemingly similar analog without empirical validation risks introducing uncharacterized changes in efficacy, safety, and pharmacokinetic behavior, which is unacceptable for reproducible research.

Quantitative Differentiation Guide for 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile


Structural and Physicochemical Differentiation from AZD1305

The target compound is structurally distinct from the more extensively characterized oxabispidine, AZD1305 . While both share the 9-oxa-3,7-diazabicyclo[3.3.1]nonane core, the target compound features a 3,3-dimethyl-2-oxobutyl group and a benzonitrile moiety linked via a propylamino chain . In contrast, AZD1305 contains a tert-butyl carbamate and a 4-cyano-2-fluorophenoxy group . This structural divergence translates to measurable differences in physicochemical properties, with the target compound exhibiting a LogP of 2.309 compared to AZD1305's LogP of 2.86 .

Antiarrhythmic Oxabispidine Cardiac Electrophysiology

Core Scaffold Differentiation from Tedisamil

The target compound is built on a 9-oxa-3,7-diazabicyclo[3.3.1]nonane (oxabispidine) core, which differs fundamentally from the scaffold of the Class III antiarrhythmic Tedisamil [1]. Tedisamil features a 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclopentane] structure without an oxygen atom in the bicyclic ring system [2]. This key structural difference is known to influence ion channel subtype selectivity, as the oxabispidine scaffold is associated with a distinct multi-ion channel blocking profile [3].

Antiarrhythmic Potassium Channel Blocker Cardiac Safety

Comparison with Almokalant: Predicted Selectivity Profile

Almokalant (H 234/09) is a potent and selective IKr blocker with a reported IC50 of 40 nM [1]. While specific IC50 data for the target compound is not publicly available, its structural classification as an oxabispidine suggests it belongs to a class of multi-ion channel blockers, like AZD1305, rather than pure IKr blockers [2]. This class-level inference posits that the target compound is likely to have a different selectivity profile compared to Almokalant.

Antiarrhythmic IKr Blocker Ion Channel Selectivity

Direct Evidence from Patent Literature on Therapeutic Scope

The target compound is explicitly claimed in patent WO2001028992A2 for its utility in the prophylaxis and treatment of both atrial and ventricular arrhythmias [1]. This broad therapeutic claim provides a specific, though qualitative, differentiation from some analogs that may be studied or developed for a narrower range of arrhythmias. For example, AZD1305 and Tedisamil have been primarily investigated for the management of atrial fibrillation [REFS-2, REFS-3].

Antiarrhythmic Atrial Fibrillation Ventricular Arrhythmia

Optimal Research Applications for 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile


Structure-Activity Relationship (SAR) Studies on the Oxabispidine Scaffold

This compound serves as a key chemical probe for SAR campaigns exploring the impact of the 3,3-dimethyl-2-oxobutyl and benzonitrile substituents on the oxabispidine core. Its unique substitution pattern, as detailed in patent WO2001028992A2 [1], allows researchers to systematically map how modifications at the N3 and N7 positions influence ion channel pharmacology, providing a distinct comparator to analogs like AZD1305 which feature different pendant groups .

Cardiac Electrophysiology Studies on Ventricular Arrhythmias

Given its explicit patent claim for utility in ventricular arrhythmias [1], this compound is particularly well-suited for ex vivo and in vivo models of ventricular tachycardia or fibrillation. Its use can help elucidate mechanisms of ventricular repolarization that are distinct from atrial-focused agents like Tedisamil, which is primarily investigated for atrial fibrillation [2].

Formulation and Solubility Research for Oxabispidines

With a calculated LogP of 2.309 , this compound presents a distinct solubility profile compared to more lipophilic oxabispidine analogs such as AZD1305 (LogP = 2.86) . This makes it a valuable candidate for preformulation studies, including salt selection and solubility screening, aimed at developing parenteral or oral dosage forms with improved biopharmaceutical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arrhythmias-Targeting Compound 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.